

# Thioviridamide: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces olivoviridis

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## **Abstract**

**Thioviridamide** is a structurally novel cyclic peptide antibiotic belonging to the growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] First isolated from the fermentation broth of the actinomycete Streptomyces olivoviridis, this molecule has garnered significant interest due to its potent and selective pro-apoptotic activity against various cancer cell lines.[1][2] Structurally, **thioviridamide** is characterized by a unique macrocyclic core, the presence of five rare thioamide bonds, and two novel amino acid residues: β-hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine.[3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **thioviridamide**, including detailed experimental protocols and a summary of its key biological and chemical properties.

# **Discovery and Biological Activity**

**Thioviridamide** was first identified during a screening program for novel antitumor antibiotics. [2] Extracts from the culture broth of Streptomyces olivoviridis demonstrated selective cytotoxicity against adenovirus-transformed rat fibroblasts.[2] Further investigation revealed that **thioviridamide** induces apoptosis, characterized by condensed chromatin and fragmented nuclei in treated cancer cells.[2]



## In Vitro Cytotoxicity

**Thioviridamide** exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, its selective action against cells expressing the adenovirus E1A oncogene is a key feature of its biological profile.

Cell Line	Transformation	IC50 (ng/mL)	IC50 (nM)
Ad12-3Y1	Adenovirus 12	3.9	~2.8
E1A-3Y1	Adenovirus E1A	32	~23
HCT-116	Human Colon Carcinoma	Not Reported for Thioviridamide*	-

Note: While the IC50 for **thioviridamide** against HCT-116 is not explicitly stated in the provided results, a related compound, thioholgamide A, shows an IC50 of 30 nM against this cell line.[1]

# **Physicochemical and Structural Properties**

**Thioviridamide** is a complex cyclic peptide with a unique molecular architecture. Its detailed structure was elucidated through a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

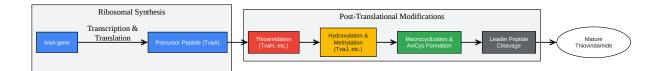
Property	Value
Molecular Formula	C56H93N14O10S7+
Molecular Weight	1334.5 g/mol (Monoisotopic Mass)
Key Structural Features	- Cyclic undecapeptide- Five thioamide linkages- β-hydroxy-N1,N3-dimethylhistidinium residue- S-(2-aminovinyl)cysteine residue
UV Absorption Maximum	270-272 nm

Note on the N-Terminus: The originally reported N-terminal 2-hydroxy-2-methyl-4-oxopentanoyl group has been suggested to be an artifact of using acetone during the extraction process.[4] The true native compound likely possesses a pyruvyl or related group at its N-terminus.[4]



# **Biosynthesis of Thioviridamide**

**Thioviridamide** is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by the tvaA gene within the **thioviridamide** biosynthetic gene cluster (tva).[5] The precursor peptide undergoes a series of enzymatic modifications, including thioamidation, hydroxylation, methylation, and macrocyclization, to yield the mature natural product.



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Caption: High-level overview of the **thioviridamide** biosynthetic pathway.

## **Experimental Protocols**

The following sections provide detailed methodologies for the fermentation, isolation, and purification of **thioviridamide**.

## Fermentation of Streptomyces olivoviridis

This protocol is adapted from the heterologous expression of the tva gene cluster and can be used as a starting point for the cultivation of the native producer.[5]

4.1.1. Media Composition (per liter)

Glucose: 25 g

Soybean meal: 15 g

Dry yeast: 2 g



- CaCO₃: 4 g
- pH adjusted to 6.2 before sterilization

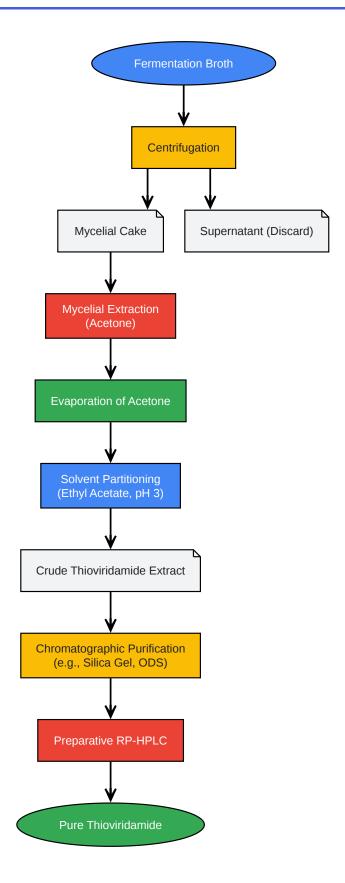
#### 4.1.2. Cultivation Conditions

- Inoculate a suitable volume of the sterile fermentation medium with a seed culture of Streptomyces olivoviridis.
- Incubate in Erlenmeyer flasks on a rotary shaker.
- Maintain the temperature at 27°C.
- Continue fermentation for 4-7 days.

## **Extraction and Purification Workflow**

The following workflow outlines the general procedure for isolating **thioviridamide** from the fermentation broth.





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Caption: General workflow for the extraction and purification of **thioviridamide**.



#### 4.2.1. Detailed Protocol

- Harvesting: Separate the mycelia from the culture broth by centrifugation.
- Extraction: Extract the mycelial cake with acetone. The supernatant is typically discarded.
- Concentration: Evaporate the acetone from the extract under reduced pressure.
- Solvent Partitioning: Resuspend the aqueous residue and perform a liquid-liquid extraction with ethyl acetate at an acidic pH (e.g., pH 3).[5]
- Chromatography: The crude ethyl acetate extract is then subjected to a series of chromatographic steps. This may include normal-phase chromatography (e.g., silica gel) followed by reversed-phase chromatography (e.g., ODS).
- Final Purification: The final purification is achieved by preparative reverse-phase highperformance liquid chromatography (RP-HPLC).

## **HPLC Analysis**

The following HPLC conditions can be used for the analysis of **thioviridamide**.[5]

Parameter	Condition
Column	YMC-Pack R-ODS-7
Mobile Phase	80% Methanol / 0.2% H <sub>3</sub> PO <sub>4</sub>
Flow Rate	2 mL/min
Detection	UV at 274 nm
Retention Time	~12.4 min

## **Structure Elucidation Data**

The structure of **thioviridamide** was determined using extensive 1D and 2D NMR spectroscopy.[3] While a complete list of chemical shifts is beyond the scope of this guide, a



representative summary of key correlations is provided below. The full dataset can be found in the primary literature.

Experiment	Purpose
COSY	Established proton-proton correlations within amino acid spin systems.
HMQC/HSQC	Correlated protons with their directly attached carbons.
HMBC	Identified long-range proton-carbon correlations, crucial for sequencing the peptide backbone and identifying inter-residue connections.
CT-HMBC & HMBC-HOHAHA	Utilized to resolve ambiguities and confirm the planar structure.

## Conclusion

Thioviridamide represents a fascinating and promising class of natural products. Its unique chemical structure, ribosomal biosynthetic origin, and potent biological activity make it a valuable subject for further research in medicinal chemistry, synthetic biology, and oncology. The methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of **thioviridamide** and its analogs. The heterologous expression of its biosynthetic gene cluster opens up avenues for bioengineering and the production of novel derivatives with potentially enhanced therapeutic properties.

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